![molecular formula C20H25N5O B2872002 2-[4-(5,6-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基]乙醇 CAS No. 890617-97-7](/img/structure/B2872002.png)

2-[4-(5,6-二甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

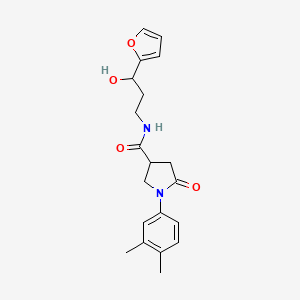

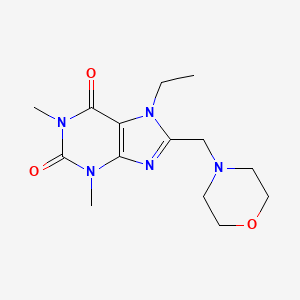

The compound belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives . These are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 333–335 °C . The IR (KBr) values are: 3406, 3336, 2914, 2237, 2219, 1600 cm−1 . The 1H NMR data (DMSO-d6) are: δ 2.72 (s, 3H, Ar-CH3), 7.24 (s, 2H, -NH2), 7.61 (s, 1H, Ar-H), 8.01 (s, 1H, Ar-H) 8.77 (s, 1H, Ar-H) . The 13C NMR data (DMSO-d6) are: δ 24.4, 72.1, 81.4, 110.7, 113.1, 114.0, 138.8, 144.5, 147.3, 151.1, 153.9, 165.2 .科学研究应用

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their potential as antitumor agents. They exhibit significant activity against various cancer cell lines by interfering with cellular processes such as DNA replication and cell division . The specific compound may be involved in the synthesis of new drugs that target cancer cells, offering a new avenue for cancer therapy.

Enzymatic Inhibitory Activity

These derivatives are also known for their enzymatic inhibitory activity. By blocking the action of certain enzymes, they can disrupt the metabolic pathways that are essential for the survival of pathogens, making them promising candidates for the development of new antimicrobial drugs .

Antifungal Properties

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be effective against phytopathogenic fungi, which are responsible for various plant diseases. These compounds could be used to develop new fungicides that help protect crops and ensure food security .

Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them interesting for material science applications. They could be used in the development of new materials with specific optical characteristics, such as light-emitting diodes (LEDs) or sensors .

Antimicrobial Activity

The structural motif of pyrazolo[1,5-a]pyrimidine is conducive to antimicrobial activity. Compounds with this structure have been shown to be effective against a range of bacterial and fungal pathogens, suggesting their use in the development of new antibiotics .

Corrosion Inhibition

Some derivatives of pyrazolo[1,5-a]pyrimidine have been evaluated for their anti-corrosion potential. They can form a protective layer on metals, preventing corrosion, which is particularly useful in industrial applications where metal preservation is crucial .

未来方向

The Pyrazolo[1,5-a]pyrimidine derivatives have attracted wide pharmaceutical interest because of their antitrypanosomal activity, antischistosomal activity, and other activities such as HMG-CoA reductase inhibitors, COX-2 selective inhibitors, AMP phosphodiesterase inhibitors, KDR kinase inhibitors, selective peripheral benzodiazepine receptor ligaments, antimicrobial agents, and as antianxiety agents . Therefore, future research could focus on exploring these properties further and developing new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

作用机制

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit significant biological activities, including anticancer and enzymatic inhibitory effects . These effects could be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that the compound may interfere with pathways related to cell proliferation and enzyme function.

Result of Action

Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.

属性

IUPAC Name |

2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O/c1-15-16(2)22-19-18(17-6-4-3-5-7-17)14-21-25(19)20(15)24-10-8-23(9-11-24)12-13-26/h3-7,14,26H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGFONMSDNVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)

![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)

![N-(3,4-Dichlorophenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2871923.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)

![(2S)-N-{1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2871931.png)

![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)

![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2871940.png)